N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide
Overview
Description
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide is a complex organic compound that features a thiophene ring substituted with an ethyl and methyl group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common route starts with the thiophene ring, which is functionalized with ethyl and methyl groups. The piperidine ring is then introduced through a carbonylation reaction, followed by the attachment of the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, piperidine-containing molecules, and benzamide-based structures. Examples include:
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Piperidine-containing molecules: Other compounds featuring the piperidine ring, which is common in many pharmaceuticals.
Benzamide-based structures: Molecules with the benzamide moiety, often used in medicinal chemistry.
Uniqueness
What sets N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
Properties
IUPAC Name |
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-16-14(2)25-19(21-18(23)15-10-6-4-7-11-15)17(16)20(24)22-12-8-5-9-13-22/h4,6-7,10-11H,3,5,8-9,12-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEJFSDXTVOYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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